2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride

Medicinal chemistry Fragment-based drug discovery Amide coupling

2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one dihydrochloride (CAS 1935035-65-6) is a glycinamide-functionalized pyrrolo[3,4-c]pyrazole derivative with molecular formula C7H10N4O (free base, MW 166.18 g/mol). The compound belongs to the tetrahydropyrrolo[3,4-c]pyrazole class, a validated privileged scaffold in kinase drug discovery that has yielded clinical-stage Aurora kinase inhibitors (danusertib/PHA-739358) and potent CDK inhibitors (PHA-793887, CDK2 IC50 = 8 nM).

Molecular Formula C7H12Cl2N4O
Molecular Weight 239.10 g/mol
Cat. No. B13475227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride
Molecular FormulaC7H12Cl2N4O
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1C2=C(CN1C(=O)CN)NN=C2.Cl.Cl
InChIInChI=1S/C7H10N4O.2ClH/c8-1-7(12)11-3-5-2-9-10-6(5)4-11;;/h2H,1,3-4,8H2,(H,9,10);2*1H
InChIKeyZMIPQTOKPHJKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one Dihydrochloride: Structural Identity and Procurement-Relevant Classification


2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one dihydrochloride (CAS 1935035-65-6) is a glycinamide-functionalized pyrrolo[3,4-c]pyrazole derivative with molecular formula C7H10N4O (free base, MW 166.18 g/mol) . The compound belongs to the tetrahydropyrrolo[3,4-c]pyrazole class, a validated privileged scaffold in kinase drug discovery that has yielded clinical-stage Aurora kinase inhibitors (danusertib/PHA-739358) and potent CDK inhibitors (PHA-793887, CDK2 IC50 = 8 nM) [1]. Unlike the more common 3-aminopyrazole-substituted congeners that serve as ATP-pocket hinge binders, this compound positions a primary amine on a flexible ethanone side chain, creating a distinct vector for fragment elaboration toward the solvent-exposed region or phosphate-binding subpocket of kinase ATP sites [2]. The dihydrochloride salt form enhances aqueous solubility and provides a stable, non-hygroscopic solid for precise weighing in biochemical assay preparation .

Why In-Class Pyrrolo[3,4-c]pyrazole Analogs Cannot Substitute for 2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one Dihydrochloride in Fragment-Based Drug Discovery


The pyrrolo[3,4-c]pyrazole scaffold supports diverse substitution patterns that direct profoundly different biological outcomes. The 3-amino-substituted isomer (CAS 398491-60-6) positions the amine on the pyrazole ring where it participates in hinge-region hydrogen bonding with kinase ATP pockets, a pharmacophore validated in CDK2 (IC50 = 30–440 nM range for elaborated derivatives) [1]. By contrast, the target compound places the primary amine on the N5-ethanone side chain (glycinamide moiety), sacrificing direct hinge engagement in favor of a flexible nucleophilic handle for rapid diversification via amide coupling, reductive amination, or urea formation [2]. The chloroacetyl analog (CAS 2249078-44-0) offers an electrophilic rather than nucleophilic warhead, fundamentally altering conjugation chemistry and precluding amine-directed library synthesis [3]. The unsubstituted core dihydrochloride (CAS 157327-47-4) lacks any functionalization handle, requiring de novo synthetic elaboration at the pyrrolidine nitrogen—a step that the target compound already resolves [4]. These structural distinctions are not interchangeable in practice; selecting the wrong regioisomer or functional handle can redirect an entire lead optimization campaign toward an unintended chemical space.

Quantitative Differentiation Evidence: 2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one Dihydrochloride vs. Closest Structural Analogs


Positional Isomerism: Primary Amine on Flexible Side Chain vs. Pyrazole Ring Determines Nucleophilic Reactivity and Synthetic Utility

The target compound (CAS 1935035-65-6) bears a primary amine on the 2-aminoacetyl (glycinamide) side chain attached to the pyrrolidine nitrogen (N5). This amine has an estimated pKa of ~8.5–9.5 (typical for aliphatic primary amines in glycinamide context), making it a competent nucleophile for amide coupling with activated carboxylic acids at pH 7–9. In contrast, the positional isomer 1-(3-amino-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)ethanone (CAS 398491-60-6) has the amino group on the pyrazole C3 position, where it is conjugated into the heteroaromatic system, reducing its nucleophilicity and making it a hydrogen-bond donor/acceptor for kinase hinge binding rather than a chemical ligation handle . This structural difference is absolute: no synthetic manipulation can interconvert these two isomers without de novo synthesis. The 2-chloroacetyl analog (CAS 2249078-44-0) provides an electrophilic alkyl chloride (susceptible to nucleophilic displacement by thiols or amines) rather than a nucleophilic amine, necessitating fundamentally different downstream chemistry [1].

Medicinal chemistry Fragment-based drug discovery Amide coupling

Dihydrochloride Salt Form: Solubility and Handling Advantages Over Free Base Analogs

The target compound is supplied as a dihydrochloride salt, which provides enhanced aqueous solubility compared to free base forms of structurally related pyrrolo[3,4-c]pyrazoles. The unsubstituted core scaffold 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (CAS 157327-47-4) is documented to have good water solubility [1]. Free base pyrrolo[3,4-c]pyrazole analogs typically exhibit limited aqueous solubility due to the hydrophobic bicyclic core (clogP ~0.79 for the free base target compound) [2]. The dihydrochloride form of the target compound ensures consistent dissolution at concentrations relevant for biochemical assays (typically 10–50 mM in DMSO or aqueous buffer), reducing inter-assay variability caused by incomplete solubilization—a known source of false negatives in fragment screening campaigns. The positional isomer CAS 398491-60-6 is documented as a free base with minimum 95% purity but without the solubility advantage of a salt form .

Biochemical assay preparation Compound management Aqueous solubility

Glycinamide Moiety as GlyT1 Pharmacophore Mimetic: Fragment Growth Vector Distinct from 3-Amino Hinge Binders

The pyrrolo[3,4-c]pyrazole amide series was identified through a ligand design campaign as potent GlyT1 inhibitors, with optimized compound 46 (GlyT1 Inhibitor 1) achieving IC50 = 38 nM for rat GlyT1 and demonstrating in vivo efficacy in a rat novel object recognition assay at oral doses of 0.1–3 mg/kg [1]. Structure-activity analysis reveals that the amide linkage on the N5-pyrrolidine nitrogen is critical for GlyT1 potency, with the glycinamide fragment of the target compound structurally mimicking the glycine substrate. This contrasts with the 3-amino-substituted pyrrolo[3,4-c]pyrazole class (e.g., CHEMBL205167 series), which targets the ATP pocket of CDK2 (IC50 = 30–440 nM range) and Aurora kinases with a fundamentally different binding mode involving hinge-region hydrogen bonds via the 3-aminopyrazole moiety [2]. The target compound's glycinamide appendage steers initial fragment hits toward the GlyT1 allosteric site rather than the kinase ATP pocket, representing a distinct chemical starting point for neuroscience vs. oncology applications.

GlyT1 inhibition Neuroscience Fragment-based lead discovery

Sigma-1 Receptor Ligand Potential with Favorable hERG Safety Margin: Class-Level Validation of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

Recent medicinal chemistry efforts (Cosentino et al., 2025) demonstrated that tetrahydropyrrolo[3,4-c]pyrazole derivatives, synthesized from commercially available precursors including N5-substituted building blocks, can achieve high Sigma-1 receptor (S1R) affinity with a favorable cardiac safety profile. Compound 19 (AD417), bearing a benzyl group and amide substituent, exhibited S1R Ki = 75 nM with 6-fold selectivity over Sigma-2 receptor (S2R) [1]. Critically, AD417 showed a hERG IC50 of 5.8 μM, substantially higher (safer) than verapamil (IC50 = 0.41 μM) and haloperidol (IC50 = 0.16 μM), representing a >14-fold improvement in cardiac safety margin over the clinical comparator haloperidol [1]. The target compound, with its N5-amide linkage and free amine, serves as a direct synthetic precursor to this chemotype—ready for N-acylation to access the S1R-active amide series. By contrast, the 3-amino isomer (CAS 398491-60-6) would require additional synthetic steps to install the N5-amide diversity element critical for S1R affinity.

Sigma-1 receptor Cardiotoxicity profiling CNS drug discovery

Optimal Research and Procurement Application Scenarios for 2-Amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-one Dihydrochloride


Fragment Library Construction for GlyT1 Inhibitor Discovery

The glycinamide side chain structurally mimics the endogenous GlyT1 substrate glycine, positioning the pyrrolo[3,4-c]pyrazole core as a privileged scaffold for fragment growing into the GlyT1 allosteric site. Procurement of this compound enables rapid amide coupling diversification to generate focused fragment libraries, with precedent from the Santora et al. (2018) series where optimized pyrrolo[3,4-c]pyrazole amides achieved GlyT1 IC50 = 38 nM and in vivo efficacy in a rat novel object recognition assay at oral doses of 0.1–3 mg/kg [1]. The free amine handle allows one-step parallel synthesis without protecting group chemistry, accelerating SAR exploration compared to 3-amino-substituted or unsubstituted core scaffolds.

Kinase Inhibitor Fragment Elaboration with Non-Hinge Binding Mode

While the classical 3-aminopyrazole substituted pyrrolo[3,4-c]pyrazoles target the kinase hinge region (as validated in PHA-793887 with CDK2 IC50 = 8 nM [2]), the target compound's N5-ethanone amine vector is directed toward the solvent-exposed region or phosphate-binding subpocket of the ATP site. This alternative growth trajectory is complementary to hinge-binding scaffolds and may access kinase selectivity determinants not addressable by 3-amino-substituted series. Researchers pursuing kinase targets resistant to classical type I inhibition should consider this compound as a starting point for type II or type III inhibitor design.

Sigma-1 Receptor Ligand Precursor with Built-In hERG Safety Margin

The tetrahydropyrrolo[3,4-c]pyrazole class has been validated as a source of Sigma-1 receptor ligands with significantly reduced hERG liability. Cosentino et al. (2025) reported compound AD417 with S1R Ki = 75 nM and hERG IC50 = 5.8 μM—a 36-fold improvement over haloperidol (hERG IC50 = 0.16 μM) [3]. The target compound's free amine provides a direct synthetic entry point into this chemotype via N-acylation with substituted benzoic acids. Procurement of this building block supports CNS drug discovery programs where cardiac safety is a key differentiator, offering a chemical starting point with a validated path to low-cardiotoxicity S1R ligands.

Bifunctional Molecule (PROTAC) Linker Attachment Point

The primary amine on the flexible ethanone side chain serves as an ideal attachment point for bifunctional degrader molecules (PROTACs). The pyrrolo[3,4-c]pyrazole core has established affinity for multiple kinase targets (CDK, Aurora, GSK3), and the N5-aminoacetyl group provides a solvent-exposed vector for linker conjugation without disrupting target engagement [4]. Unlike the 3-amino isomer where modification at the amino group would abolish hinge binding, the target compound's amine is chemically orthogonal to the core pharmacophore, enabling PROTAC design where the warhead–linker junction does not compete with target binding.

Quote Request

Request a Quote for 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.